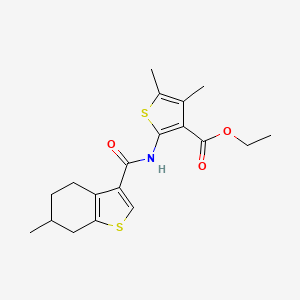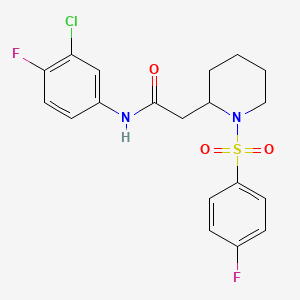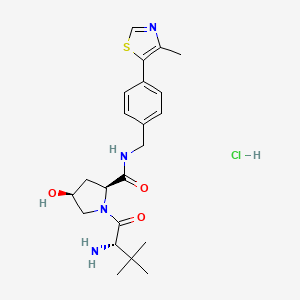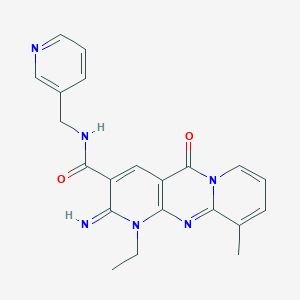![molecular formula C21H27N7O2 B2878765 4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897758-50-8](/img/structure/B2878765.png)
4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C21H27N7O2 and its molecular weight is 409.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as F2031-1084, is the KRAS G12C-GDP . KRAS mutations are the predominant oncogenic drivers in multiple indications including non-small cell lung carcinoma (NSCLC), colorectal carcinoma (CRC), and pancreatic ductal adenocarcinoma (PDAC) .
Mode of Action
F2031-1084 is a highly potent and specific KRAS G12C-GDP macrocyclic inhibitor . It interacts with its target by binding to the GDP-loaded form of G12C mutant KRAS . This covalent modification provides a strategy for targeting mutant-specific KRAS .
Biochemical Pathways
The compound affects the pathways related to the KRAS G12C-GDP . The KRAS protein plays a crucial role in the RAS/MAPK pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in KRAS can lead to the continuous activation of this pathway, promoting uncontrolled cell growth and cancer development.
Pharmacokinetics
The compound exhibits a favorable preclinical potency, pharmacokinetics (PK), pharmacodynamics (PD), efficacy, off-target, and tolerability profile . It has once-daily (QD) oral dosing potential with a projected clinical dose that compares favorably to approved competitors . The significantly lower dose projection along with superior off-target profile puts F2031-1084 in a position to differentiate in the clinic regarding dose/pill burden, potential for drug-drug interactions (DDIs), and/or risks associated with drug-induced liver injury (DILI) in a combination setting .
Result of Action
The molecular and cellular effects of F2031-1084’s action are seen in its ability to inhibit the activity of the KRAS G12C-GDP, thereby potentially halting the uncontrolled cell growth seen in various cancers . This can lead to a decrease in tumor size and potentially halt the progression of the disease.
Análisis Bioquímico
Biochemical Properties
It has been found that compounds with similar structures have shown affinity towards alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Based on the known interactions of structurally similar compounds with alpha1-adrenergic receptors , it can be hypothesized that F2031-1084 may influence cell function by modulating these receptors
Molecular Mechanism
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
4-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-25-19-16(15-22-25)20(27-11-13-30-14-12-27)24-21(23-19)28-9-7-26(8-10-28)17-5-3-4-6-18(17)29-2/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIQWUQTNIEMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2878686.png)
![3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2878687.png)
![4-bromo-12-(3,4-dimethylbenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2878688.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878691.png)
![[1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester](/img/structure/B2878692.png)



![1-methyl-3-pentyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2878702.png)

![Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate](/img/structure/B2878704.png)

